Alvimopan enantiomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

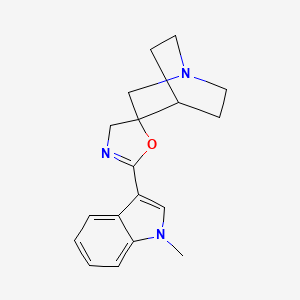

アルビモパンは、主に腸切除術後の消化器機能の回復を早めるために使用される末梢作用性μオピオイド受容体拮抗薬です。エンテレグという商品名で販売されています。 アルビモパンは、鎮痛作用に影響を与えることなく、オピオイドの有害な消化器系への影響を阻害するという独自の能力を持ち、術後ケアにおいて貴重なツールとなっています .

準備方法

合成経路と反応条件: アルビモパンの合成は、複数ステップのプロセスを伴います。一般的な方法には、アルカリ条件下でのNアルキル化反応、それに続く縮合と加水分解が含まれ、最終生成物を得ます。 このプロセスは、原料と生成物のキラル中心が変化しないように保証しています .

工業的製造方法: アルビモパンの工業的製造は、しばしば、高いバイオアベイラビリティを持つ固体形態の調製を伴います。これは、アルビモパンを薬用溶媒に溶解し、グルタルアルデヒド水溶液を加えてスプレー乾燥を行い、アルビモパンキトサンミクロスフェアを得ることで実現できます。 これらのミクロスフェアは、次に医薬品賦形剤と混合され、錠剤に圧縮またはカプセルに充填されます .

化学反応の分析

反応の種類: アルビモパンは、次のようなさまざまな化学反応を起こします。

酸化: アルビモパンは酸化されて、さまざまな代謝産物を生成することができます。

還元: 還元反応は、アルビモパンに存在する官能基を変えることができます。

置換: アルビモパンは、特にピペリジン環において、置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 条件は、反応を促進するために、しばしば強塩基または強酸の使用を伴います。

主な生成物: これらの反応から生成される主な生成物には、さまざまなアルビモパンの代謝産物や誘導体が含まれ、NMRや質量分析などの手法を使用して特徴付けられます .

4. 科学研究への応用

アルビモパンは、幅広い科学研究への応用があります。

化学: オピオイド受容体の相互作用を研究するためのモデル化合物として使用されます。

生物学: 消化管の運動性とオピオイド受容体への結合に対する影響を調べられています。

科学的研究の応用

Alvimopan has a wide range of scientific research applications:

Chemistry: Used as a model compound to study opioid receptor interactions.

Biology: Investigated for its effects on gastrointestinal motility and opioid receptor binding.

Medicine: Primarily used to treat postoperative ileus and accelerate gastrointestinal recovery after surgery.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

アルビモパンは、消化管のμオピオイド受容体の競合的拮抗薬として作用します。これらの受容体に結合することで、内因性または外因性オピオイドによる活性化を防ぎ、消化管の運動性と分泌を抑制します。 この選択的な結合は、アルビモパンは血脳関門を通過する能力が限られているため、オピオイドの鎮痛効果が損なわれないことを保証します .

類似化合物:

メチルナルトレキソン: オピオイド誘発性便秘の治療に使用されるもう1つの末梢作用性μオピオイド受容体拮抗薬です。

ナロキセゴール: ナルキソンのPEG化誘導体で、同様の適応症に使用されます。

比較: アルビモパンは、末梢μオピオイド受容体に対する高親和性と、術後イレウスにおける特異的な適用という点でユニークです。イオン電荷による選択性を頼りにしているメチルナルトレキソンとは異なり、アルビモパンの選択性は、その薬物動態によるものです。 ナロキセゴールは効果的ですが、中枢神経系への浸透を制限するPEG化を含む異なるメカニズムを持っています .

アルビモパンの独特の薬理学的プロファイルとターゲットとする応用は、臨床と研究の両方の設定において貴重な化合物となっています。

類似化合物との比較

Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A PEGylated derivative of naloxone, used for similar indications.

Comparison: Alvimopan is unique in its high affinity for peripheral μ-opioid receptors and its specific application in postoperative ileus. Unlike Methylnaltrexone, which relies on its ionic charge for selectivity, Alvimopan’s selectivity is due to its pharmacokinetics. Naloxegol, while effective, has a different mechanism involving PEGylation to limit its central nervous system penetration .

Alvimopan’s distinct pharmacological profile and targeted application make it a valuable compound in both clinical and research settings.

特性

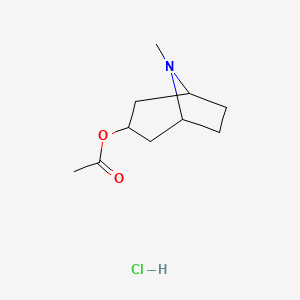

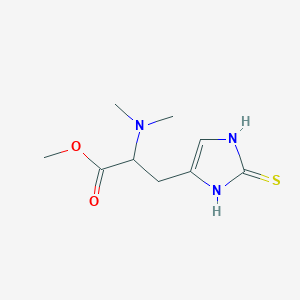

IUPAC Name |

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870037 |

Source

|

| Record name | N-(2-{[4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)

![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)

![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)